molecular formula C15H10ClFN4OS B5827417 1-(3-Chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea

1-(3-Chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B5827417
M. Wt: 348.8 g/mol
InChI Key: JHXVKIRWCJDJCV-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 3-chloroaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; typically carried out in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: The compound has been investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes and pathways involved in tumor growth.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular processes and pathways, leading to the desired biological effects, such as antimicrobial activity or inhibition of tumor growth.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other thiadiazole derivatives, such as:

    1-(3-Chlorophenyl)-3-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a chlorine atom instead of a fluorine atom, which may result in different biological activities and properties.

    1-(3-Chlorophenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a methyl group instead of a fluorine atom, which can affect the compound’s reactivity and interactions with molecular targets.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4OS/c16-9-4-3-5-10(8-9)18-14(22)19-15-21-20-13(23-15)11-6-1-2-7-12(11)17/h1-8H,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXVKIRWCJDJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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